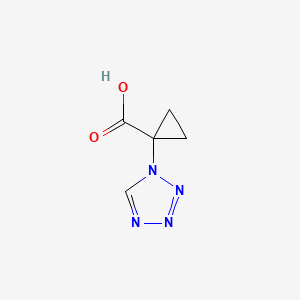

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid

説明

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid (CAS: 1565108-36-2) is a cyclopropane derivative featuring a tetrazole ring directly attached to the cyclopropane backbone. Its molecular formula is C₅H₆N₄O₂, with a molecular weight of 154.13 g/mol. The compound combines the structural rigidity of the cyclopropane ring with the electron-deficient tetrazole moiety, which is often employed as a bioisostere for carboxylic acids in medicinal chemistry .

特性

IUPAC Name |

1-(tetrazol-1-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c10-4(11)5(1-2-5)9-3-6-7-8-9/h3H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWYPPMAEGLPIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the formation of the tetrazole ring followed by its attachment to the cyclopropane carboxylic acid. One common method involves the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts . Another approach uses the powerful diazotizing reagent FSO2N3 to transform amidines and guanidines into tetrazole derivatives under mild conditions . Industrial production methods may involve microwave-assisted reactions to enhance yield and reduce reaction times .

化学反応の分析

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include sodium azide, zinc salts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

作用機序

The mechanism of action of 1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can stabilize negative charges through delocalization, which may contribute to its biological activity . The compound’s effects are mediated through its interaction with enzymes and receptors, influencing various biochemical pathways .

類似化合物との比較

Key Observations :

- Substituent Diversity: The target compound’s tetrazole group contrasts with triazole () or benzodioxin () substituents in analogs.

- Cyclopropane Rigidity : All analogs share the cyclopropane ring, which imposes conformational constraints that may enhance target affinity but reduce solubility due to increased hydrophobicity.

Physicochemical Properties

Key Insight : The target compound’s lower molecular weight and tetrazole group may favor better solubility than bulkier analogs, though experimental validation is needed.

生物活性

1-(1H-1,2,3,4-tetrazol-1-yl)cyclopropane-1-carboxylic acid (CAS Number: 1955554-93-4) is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and the results of various studies focusing on its biological activity.

- Molecular Formula : C5H6N4O2

- Molecular Weight : 154.13 g/mol

- IUPAC Name : 1-(tetrazol-1-yl)cyclopropane-1-carboxylic acid

The compound features a tetrazole ring attached to a cyclopropane carboxylic acid, which is significant for its biological interactions.

Tetrazole compounds are known for their ability to interact with various enzymes and proteins. The specific interactions of this compound include:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.

- Binding Interactions : It likely binds to biomolecules, influencing cellular functions and gene expression.

The biological activity of this compound may be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that tetrazole derivatives possess antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains. In vitro studies have reported minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against standard and clinical strains of bacteria .

- Cytotoxicity : Studies evaluating cytotoxic effects on human cancer cell lines (such as A549 and Caco-2) have indicated that some tetrazole derivatives exhibit low cytotoxicity (IC50 > 100 µM), suggesting a potential for therapeutic applications without harming normal cells .

Antimicrobial Studies

A notable study evaluated the antimicrobial activity of several tetrazole derivatives, including this compound. The findings are summarized in the table below:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(1H-tetrazol-1-yl)cyclopropane-1-carboxylic acid | S. epidermidis | 2 - 16 |

| Reference Compound (Ciprofloxacin) | S. epidermidis | 8 - 16 |

The results indicate that the compound shows promising activity against clinical strains of bacteria, potentially outperforming standard antibiotics .

Cytotoxicity Evaluation

In another study assessing cytotoxicity against cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | >100 |

| Caco-2 | >100 |

| HaCaT | >100 |

These results suggest that the compound does not significantly affect normal cell viability while potentially targeting cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。